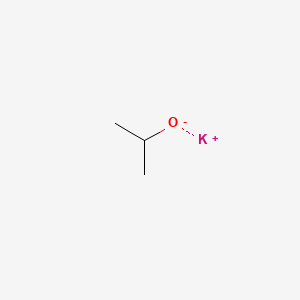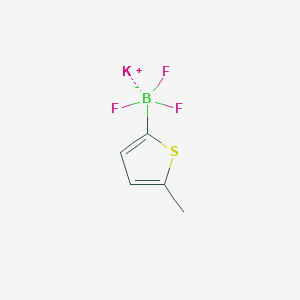
Potassium 5-methyl-2-thiophenetrifluoroborate
Vue d'ensemble
Description
Potassium 5-methyl-2-thiophenetrifluoroborate is a chemical compound with the linear formula CH3C4H2SBF3K . It has a molecular weight of 204.06 .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular structure of Potassium 5-methyl-2-thiophenetrifluoroborate is represented by the SMILES string [K+].Cc1ccc (s1) [B-] (F) (F)F .Physical And Chemical Properties Analysis
Potassium 5-methyl-2-thiophenetrifluoroborate appears as a powder or crystalline solid . It has a melting point of >220 °C >250 °C (dec., DSC) .Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
Potassium 5-methyl-2-thiophenetrifluoroborate is utilized in organic synthesis and various chemical reactions. For example, it is involved in the Suzuki-Miyaura cross-coupling reaction, a significant technique in organic chemistry for creating carbon-carbon bonds. This reaction is pivotal for the synthesis of various organic compounds, including pharmaceuticals, and agrochemicals. The use of potassium alkynyltrifluoroborates, including potassium 5-methyl-2-thiophenetrifluoroborate, offers benefits such as stability and ease of handling in these reactions (Molander, Katona, & Machrouhi, 2002).
2. Spectroscopic and Structural Analysis
Research has also focused on the structural properties and vibrational analysis of related potassium trifluoroborate salts. Studies using techniques like FT-IR, FT-Raman, and UV-visible spectroscopy provide insights into the structural and vibrational properties of these compounds, aiding in the understanding of their chemical behavior and potential applications (Iramain, Ledesma, & Brandán, 2019).
3. Coordination Chemistry
Potassium 5-methyl-2-thiophenetrifluoroborate and its derivatives play a role in coordination chemistry. They are used to synthesize and characterize metal complexes, which can have various applications, including in catalysis and materials science. The interaction of these compounds with metal ions leads to the formation of novel structures with unique properties (Liddle & Arnold, 2007).
4. Analytical Chemistry Applications
In analytical chemistry, derivatives of potassium 5-methyl-2-thiophenetrifluoroborate are used as sensors or probes. For instance, they are involved in the detection and analysis of other ions or molecules through methods like fluorescence or UV-vis spectroscopy. These compounds can be designed to be highly selective and sensitive, making them valuable tools in analytical and diagnostic applications (Kim et al., 2012).
Mécanisme D'action
Target of Action
Potassium 5-methyl-2-thiophenetrifluoroborate, also known as Potassium 5-methyl-2-thiophene, is a type of organoboron compound . Organoboron compounds are widely used in organic synthesis due to their stability and their ability to form carbon-carbon bonds . The primary targets of Potassium 5-methyl-2-thiophenetrifluoroborate are carbon atoms in organic molecules where it can form new carbon-carbon bonds .
Mode of Action
The interaction of Potassium 5-methyl-2-thiophenetrifluoroborate with its targets involves a process called transmetalation . In this process, the boron atom in Potassium 5-methyl-2-thiophenetrifluoroborate transfers the organic group (5-methyl-2-thiophene) to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of Potassium 5-methyl-2-thiophenetrifluoroborate primarily affects the Suzuki-Miyaura cross-coupling pathway . This pathway is a common method for forming carbon-carbon bonds in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and reactivity, which can impact its bioavailability in hypothetical biological applications .
Result of Action
The molecular and cellular effects of Potassium 5-methyl-2-thiophenetrifluoroborate’s action are the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules from simpler ones . In a cellular context, these new molecules could hypothetically interact with various cellular components, depending on their structure.
Propriétés
IUPAC Name |
potassium;trifluoro-(5-methylthiophen-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDDEQSKNIZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635590 | |
| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-methyl-2-thiophenetrifluoroborate | |
CAS RN |
871231-40-2, 78447-71-9 | |
| Record name | Potassium trifluoro(5-methylthiophen-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 5-methyl-2-thiophenetrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




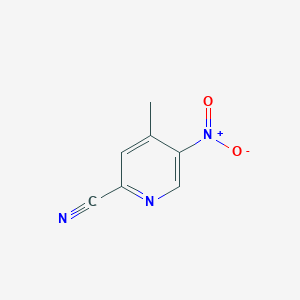
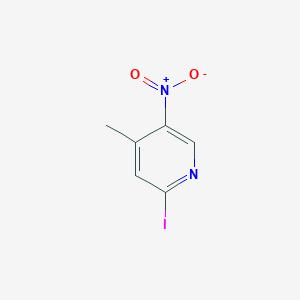
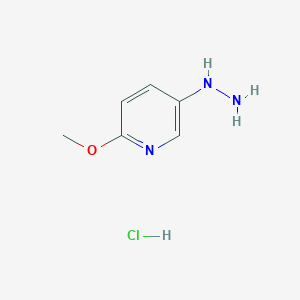


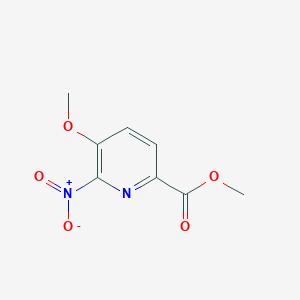

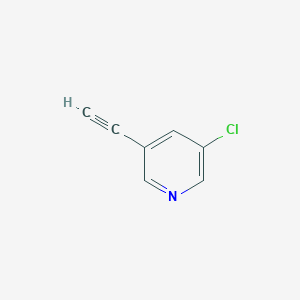
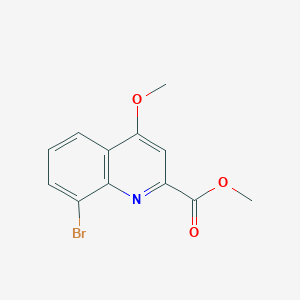

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
